4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride
Overview
Description
4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a cyclopentane ring, and an amino phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride typically involves multiple steps. One common method includes the condensation of 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline with an appropriate phenol derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the quinoline moiety could produce dihydroquinoline derivatives.
Scientific Research Applications
4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This action is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: A natural product-based acetylcholinesterase inhibitor.
Uniqueness
4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its fused quinoline and cyclopentane rings, along with the amino phenol group, contribute to its unique binding interactions with molecular targets.
Properties
IUPAC Name |
4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c1-12-5-10-18-16(11-12)19(15-3-2-4-17(15)21-18)20-13-6-8-14(22)9-7-13;/h5-11,22H,2-4H2,1H3,(H,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVFNLWIKPYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC=C(C=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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